molecular formula C11H8FN3O B1272836 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile CAS No. 343375-38-2

2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Cat. No.: B1272836
CAS No.: 343375-38-2
M. Wt: 217.2 g/mol
InChI Key: NNLDSVVWXFNCNC-UHFFFAOYSA-N
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Description

2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile is a chemical compound with the molecular formula C11H8FN3O and a molecular weight of 217.2 g/mol . This compound is characterized by the presence of an amino group, a fluorophenoxy group, and a malononitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile typically involves the reaction of 4-fluorophenol with ethyl 2-cyano-3-oxobutanoate in the presence of a base to form an intermediate. This intermediate is then reacted with ammonia to yield the final product . The reaction conditions often include ambient temperature and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-Amino-2-(4-chlorophenoxy)ethylidene]malononitrile
  • 2-[1-Amino-2-(4-bromophenoxy)ethylidene]malononitrile
  • 2-[1-Amino-2-(4-methylphenoxy)ethylidene]malononitrile

Uniqueness

2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile is unique due to the presence of the fluorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs .

Properties

IUPAC Name

2-[1-amino-2-(4-fluorophenoxy)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLDSVVWXFNCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=C(C#N)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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